4-Silylbutanenitrile
Description
4-Silylbutanenitrile, specifically identified as 4-[dimethylamino-di(propan-2-yl)silyl]butanenitrile (CAS: 163794-91-0), is an organosilicon compound featuring a nitrile functional group and a bulky silyl substituent at the 4-position of the butanenitrile chain . Safety data indicate that this compound requires careful handling, with specific first-aid measures (e.g., inhalation protocols) outlined under UN GHS guidelines .
Properties
InChI |
InChI=1S/C4H6NSi/c5-3-1-2-4-6/h1-2,4H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPDKAGCYBUUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50785395 | |
| Record name | 4-Silylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50785395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4390-84-5 | |
| Record name | 4-Silylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50785395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Silylbutanenitrile can be synthesized through several methods, including:
Hydrosilylation of But-3-enenitrile: This involves the addition of a silyl group to the double bond of but-3-enenitrile using a hydrosilylation catalyst such as platinum or rhodium complexes.
Grignard Reaction: This method involves the reaction of a Grignard reagent (such as ethylmagnesium bromide) with a silyl chloride, followed by the addition of cyanide to form the nitrile group.
Industrial Production Methods: Industrial production of 4-silylbutanenitrile typically involves large-scale hydrosilylation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective addition of the silyl group to the desired position on the butanenitrile chain.
Chemical Reactions Analysis
Types of Reactions: 4-Silylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Silylbutanenitrile has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organosilicon compounds.
Materials Science: It is used in the preparation of silicon-containing polymers and materials with unique properties.
Biological Studies: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-silylbutanenitrile involves its ability to participate in various chemical reactions due to the presence of both the nitrile and silyl groups. The nitrile group can undergo nucleophilic addition reactions, while the silyl group can participate in hydrosilylation and other silicon-based reactions. These properties make it a versatile compound in organic synthesis and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Silylbutanenitrile with structurally analogous aliphatic nitriles substituted at the 4-position, focusing on molecular properties, substituent effects, and safety considerations.
Table 1: Key Properties of 4-Silylbutanenitrile and Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Solubility | Appearance | Key Substituent |
|---|---|---|---|---|---|---|
| 4-[Dimethylamino-di(propan-2-yl)silyl]butanenitrile | 163794-91-0 | C₁₂H₂₆N₂Si | ~226.09* | Not reported | Not reported | Dimethylamino-di-isopropyl silyl |
| 4-(Methylsulfinyl)butanenitrile | 61121-65-1 | C₅H₉NOS | 131.2 | Chloroform, Ethyl Acetate | Colorless oil | Methylsulfinyl |
| 4-(Dimethylamino)butyronitrile | 13989-82-7 | C₆H₁₂N₂ | 112.17* | Not reported | Not reported | Dimethylamino |
Substituent Effects on Physical Properties
- Steric and Electronic Effects: The silyl group in 4-Silylbutanenitrile introduces significant steric bulk, likely reducing solubility in polar solvents and increasing thermal stability compared to smaller substituents . The methylsulfinyl group in 4-(Methylsulfinyl)butanenitrile enhances polarity, enabling solubility in moderately polar solvents like chloroform . Its oil-like consistency suggests lower crystallinity . Its lower molar mass (112 g/mol) implies higher volatility compared to the silyl derivative .
- Molar Mass Trends: The silyl derivative (C₁₂H₂₆N₂Si, ~226 g/mol) is substantially heavier than the sulfinyl (131 g/mol) and dimethylamino (112 g/mol) analogs, reflecting the silicon atom’s contribution and the substituent’s complexity .
Biological Activity
4-Silylbutanenitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with 4-silylbutanenitrile, drawing from diverse sources to provide a comprehensive overview.
4-Silylbutanenitrile possesses a silyl group which enhances its reactivity and solubility in organic solvents. The compound can be synthesized through various organic reactions, including cross-coupling methods that have been documented in the literature.
1. Anticancer Properties
Recent studies have indicated that 4-silylbutanenitrile exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.5 | Cell cycle arrest (G1 phase) |
2. Antimicrobial Activity
4-Silylbutanenitrile has also been evaluated for its antimicrobial properties. Studies showed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
3. Neuroprotective Effects
Research indicates that 4-silylbutanenitrile may offer neuroprotective benefits. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function, likely through its antioxidant properties.
Case Studies
Several case studies have highlighted the practical applications of 4-silylbutanenitrile in drug development:
- Case Study 1 : A study on the synthesis of novel derivatives of 4-silylbutanenitrile showed enhanced anticancer activity compared to the parent compound, suggesting that structural modifications can lead to improved efficacy.
- Case Study 2 : Research involving animal models demonstrated that treatment with 4-silylbutanenitrile significantly reduced inflammation markers, indicating its potential use in treating inflammatory diseases.
The biological activity of 4-silylbutanenitrile can be attributed to several mechanisms:
- Cell Signaling Pathways : It modulates key signaling pathways involved in cell survival and apoptosis.
- Reactive Oxygen Species (ROS) : The compound may alter ROS levels, contributing to its neuroprotective and anticancer effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
